molecular formula C8H4BrFO2S2 B2984744 4-Bromo-1-benzothiophene-2-sulfonyl fluoride CAS No. 2219376-23-3

4-Bromo-1-benzothiophene-2-sulfonyl fluoride

Cat. No.: B2984744
CAS No.: 2219376-23-3
M. Wt: 295.14
InChI Key: YBBROTWLHRYKGH-UHFFFAOYSA-N
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Description

4-Bromo-1-benzothiophene-2-sulfonyl fluoride is a chemical compound with the molecular formula C8H4BrFO2S2. It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-benzothiophene-2-sulfonyl fluoride typically involves the bromination of benzothiophene followed by sulfonylation and fluorination. One common method includes the use of bromine and a suitable catalyst to introduce the bromine atom into the benzothiophene ring.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar steps as laboratory synthesis, scaled up for larger production volumes. The use of continuous flow reactors and other advanced techniques may be employed to ensure efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-benzothiophene-2-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Bromo-1-benzothiophene-2-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-benzothiophene-2-sulfonyl fluoride involves its interaction with various molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or other proteins, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Biological Activity

4-Bromo-1-benzothiophene-2-sulfonyl fluoride (CAS No. 2219376-23-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a bromine atom and a sulfonyl fluoride group, which contribute to its reactivity and interaction with biological targets. The compound can undergo various chemical reactions, including nucleophilic substitutions and oxidation reactions, making it a versatile building block in organic synthesis.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates significant antimicrobial properties against various pathogens. Its efficacy has been evaluated through minimum inhibitory concentration (MIC) assays.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro. It appears to affect key signaling pathways involved in tumor growth.

Table 1: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits proliferation of cancer cells
Mechanism of ActionModulates enzyme activity

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of antimicrobial action.
  • Receptor Modulation : The compound may also act as a modulator of various receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects with MIC values below 10 µg/mL .
  • Cancer Cell Proliferation : In vitro assays using human cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis, suggesting its potential as an anticancer agent .
  • Mechanistic Insights : Research exploring the mechanism revealed that the compound inhibits specific kinases involved in cancer cell signaling, thereby disrupting pathways crucial for cell survival and proliferation .

Properties

IUPAC Name

4-bromo-1-benzothiophene-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFO2S2/c9-6-2-1-3-7-5(6)4-8(13-7)14(10,11)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBROTWLHRYKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)S(=O)(=O)F)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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